molecular formula C13H19NO6S2 B2411437 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxy-N-methylbenzenesulfonamide CAS No. 696628-75-8

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxy-N-methylbenzenesulfonamide

Cat. No. B2411437
CAS RN: 696628-75-8
M. Wt: 349.42
InChI Key: BZFIDXXWDJUCFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were synthesized and characterized . These compounds were identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Scientific Research Applications

Photosensitive Protecting Groups in Synthetic Chemistry

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxy-N-methylbenzenesulfonamide, due to its structural similarity to sulfonamide-based compounds, may find applications in the realm of synthetic chemistry, particularly in the development and use of photosensitive protecting groups. These groups, such as 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzyl, have shown promising applications in synthetic chemistry due to their ability to be removed by light, offering a non-invasive means to trigger reactions or release active agents (Amit, Zehavi, & Patchornik, 1974).

Development of Cyclic Compounds Containing Aminobenzenesulfonamide

The compound's structural features may contribute to the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide. Research has shown the versatility of aminobenzenesulfonamide derivatives in organic syntheses, particularly in the development of polyheterocyclic compounds and multifunctional cycloalkyne agents, highlighting their significant value in pharmaceuticals and functional molecules (Kaneda, 2020).

Role in Flame Retardants and Environmental Considerations

Compounds with structural similarities to this compound may also be investigated for their potential application in flame retardants. However, the environmental fate, occurrence, and potential risks associated with the use of novel brominated flame retardants, including those related to sulfonamide structures, have been a concern, indicating the need for further research on their environmental impact and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).

Antioxidant Activity Studies

The antioxidant activity of various compounds, including those structurally related to sulfonamides, has been extensively studied. The investigation into the mechanisms of antioxidant activity, including hydrogen atom transfer and electron transfer, is critical in understanding their potential health benefits and applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxy-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO6S2/c1-14(10-6-7-21(15,16)9-10)22(17,18)11-4-5-12(19-2)13(8-11)20-3/h4-5,8,10H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFIDXXWDJUCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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